N-biphenyl-2-ylimidodicarbonimidic diamide
Description
N-Biphenyl-2-ylimidodicarbonimidic diamide is a synthetic diamide compound characterized by a biphenyl moiety linked to an imidodicarbonimidic core. Its structure distinguishes it from other diamides due to the presence of the biphenyl group, which may confer unique steric and electronic properties.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c15-13(16)19-14(17)18-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDLRPJEMPSOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328399 | |
| Record name | N-biphenyl-2-ylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-16-2 | |
| Record name | o-Biphenyl biguanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-biphenyl-2-ylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-biphenyl-2-ylimidodicarbonimidic diamide typically involves the reaction of biphenyl-2-amine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-biphenyl-2-ylimidodicarbonimidic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogens, alkylating agents, acylating agents; reactions often conducted in the presence of a base or acid catalyst at varying temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-2-carboxylic acid derivatives, while reduction could produce biphenyl-2-ylamine derivatives.
Scientific Research Applications
Chemistry
N-biphenyl-2-ylimidodicarbonimidic diamide serves as a building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution : Engaging in reactions with halogens or alkylating agents.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand for specific receptors. Its ability to interact with biological macromolecules makes it valuable for studying biochemical pathways. Notably, it exhibits insecticidal properties by acting on the ryanodine receptor, crucial for muscle contraction and nerve signal transmission in insects.
Medicine
This compound is explored for therapeutic applications, particularly as a precursor in drug development. Its efficacy against diseases such as cancer and infections is under investigation due to its bioactive potential. The compound's mechanism of action involves binding to molecular targets, which can alter their activity and influence various biochemical pathways.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Case Study 1: Insecticide Development
Research has demonstrated that this compound exhibits significant insecticidal activity through its action on the ryanodine receptor. Studies indicate that it can effectively control pest populations resistant to other insecticides, making it a candidate for integrated pest management strategies.
Case Study 2: Drug Development
Investigations into the compound's potential as an anticancer agent have shown promising results. Initial assays indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of N-biphenyl-2-ylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.
Comparison with Similar Compounds
Structural Comparison with Similar Diamides
Table 1: Structural Features of Selected Diamides
Key Observations :
- Unlike triterpene-linked diamides, which prioritize chain length for activity, the rigid biphenyl group may restrict conformational flexibility .
Cytotoxic Activity
Nicotinamide-based diamides (e.g., compounds 4c, 4m) demonstrated moderate to potent cytotoxicity against human lung cancer cell lines (A549, H460, H1299) at 40 µg/mL, with IC₅₀ values ranging from 12–28 µM .
Enzymatic Inhibition
- Urease Inhibition: Novel diamides (e.g., compounds I–VI) showed urease inhibition (IC₅₀: 8–22 µM) and antioxidant activity, attributed to electron-donating substituents .
- The target compound’s imidodicarbonimidic core may interact with enzymatic active sites, but its specificity remains unverified.
Insecticidal Activity
Anthranilic and phthalic acid diamides (e.g., chlorantraniliprole) are commercial insecticides targeting ryanodine receptors . Thioether-containing diamides from showed enhanced larvicidal activity (LC₅₀: 0.8–1.2 ppm) against Culex pipiens. The biphenyl group in the target compound could mimic aromatic pharmacophores in these insecticides, but its efficacy is unknown.
Biological Activity
N-biphenyl-2-ylimidodicarbonimidic diamide, also referred to as a biphenyl diamide compound, has garnered interest in various fields, particularly in agriculture and medicinal chemistry. However, comprehensive data on its biological activity remains limited. This article synthesizes available information regarding its biological effects, mechanisms of action, and potential applications based on diverse sources.
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. Although specific studies directly addressing this compound are scarce, insights can be drawn from related biphenyl compounds and their known mechanisms.
- Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress pathways, which are crucial for cellular signaling and homeostasis. This modulation can influence enzyme activities and signal transduction processes, leading to various biological effects .
- Inhibition of Enzymatic Activity : Compounds with biphenyl structures often exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, biphenyl-based compounds have been identified as inhibitors of leukotriene C4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP), both crucial in eicosanoid biosynthesis .
Biological Activity Data
The following table summarizes the biological activities associated with biphenyl diamide compounds, including potential effects observed in studies:
Case Studies
While specific case studies on this compound are lacking, related research provides context for understanding its potential applications:
- Insecticide Development : Research has demonstrated that biphenyl-diamide insecticides operate through a unique mode of action involving the modulation of ryanodine receptors in insects. This results in paralysis and death of the target pests while being safe for non-target species .
- Anti-inflammatory Properties : Studies on biphenyl derivatives indicate potential anti-inflammatory properties through the inhibition of key enzymes involved in inflammatory processes. This suggests that this compound may also possess similar properties pending further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
